Acetyl diphosphate
Description
Structure
3D Structure
Properties
Molecular Formula |
C2H6O8P2 |
|---|---|
Molecular Weight |
220.01 g/mol |
IUPAC Name |
[hydroxy(phosphonooxy)phosphoryl] acetate |
InChI |
InChI=1S/C2H6O8P2/c1-2(3)9-12(7,8)10-11(4,5)6/h1H3,(H,7,8)(H2,4,5,6) |
InChI Key |
CMYSVPKNZOINDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Interconversion Pathways of Acetyl Diphosphate
The Phosphotransacetylase-Acetate Kinase (Pta-AckA) Pathway
The primary pathway for the synthesis and utilization of acetyl diphosphate (B83284) in many bacteria and archaea is the reversible phosphotransacetylase-acetate kinase (Pta-AckA) pathway. researchgate.netresearchgate.netasm.orgasm.orgwikipedia.orgtandfonline.com This two-enzyme system facilitates the interconversion of acetyl-CoA, inorganic phosphate (B84403) (Pi), acetyl diphosphate, ADP, and ATP. asm.orgwikipedia.org
The first step in the Pta-AckA pathway involves the enzyme phosphotransacetylase (Pta, EC 2.3.1.8). creative-enzymes.comuniprot.org Pta catalyzes the reversible transfer of an acetyl group from acetyl-CoA to inorganic phosphate, yielding acetyl diphosphate and coenzyme A (CoA). researchgate.netasm.orgasm.orgcreative-enzymes.comuniprot.org This reaction can be represented as:
Acetyl-CoA + Pi ⇌ Acetyl Diphosphate + CoA
Pta belongs to the acylphosphotransferase superfamily and is typically a dimeric enzyme. creative-enzymes.com Structural studies have revealed a conserved Rossmann-fold motif essential for binding the CoA substrate. creative-enzymes.com The catalytic core involves this binding pocket and residues crucial for the phosphorylation of acetyl-CoA. creative-enzymes.com The direction of this reaction is influenced by the cellular concentrations of the substrates and products. mdpi.com
The second enzyme in this pathway is acetate (B1210297) kinase (AckA, EC 2.7.2.1). uniprot.orgebi.ac.uk AckA catalyzes the reversible transfer of the phosphoryl group from acetyl diphosphate to ADP, generating acetate and ATP. researchgate.netasm.orgasm.orgwikipedia.org This reaction is a classic example of substrate-level phosphorylation, directly producing ATP. wikipedia.orgasm.org The reaction can be written as:
Acetyl Diphosphate + ADP ⇌ Acetate + ATP
AckA is a key enzyme for ATP synthesis during anaerobic growth in many organisms. uniprot.org The proposed mechanism for AckA involves an in-line single displacement reaction where the carboxyl group of acetate acts as a nucleophile to attack the gamma-phosphate of ATP, or vice versa in the reverse reaction. ebi.ac.uk Magnesium ions, along with specific residues, are important for stabilizing the transition state. ebi.ac.uk
A key characteristic of the Pta-AckA pathway is its reversibility. researchgate.netresearchgate.netasm.orgasm.orgwikipedia.org The direction of metabolic flux through this pathway is dependent on the physiological conditions and the intracellular concentrations of key metabolites such as acetyl-CoA, acetyl diphosphate, acetate, ATP, and ADP. researchgate.netuniprot.orgmdpi.com
Under conditions of excess carbon and high glycolytic flux, particularly during aerobic growth with rapidly metabolizable carbon sources (overflow metabolism) or during anaerobic fermentation, the pathway primarily functions in the direction of acetate and ATP production from acetyl-CoA. tandfonline.comnih.govfrontiersin.orgpnas.org This allows organisms to generate additional ATP through substrate-level phosphorylation and excrete excess carbon as acetate. asm.orgasm.orgfrontiersin.org
Conversely, when acetate is available in the environment and other carbon sources are limited, the pathway can operate in the reverse direction, converting acetate to acetyl-CoA for use in the TCA cycle or biosynthesis. researchgate.netasm.orgtandfonline.compnas.org This process requires ATP to form acetyl diphosphate from acetate, which is then converted to acetyl-CoA by Pta. researchgate.net
The reversible nature of the Pta-AckA pathway allows it to play a dual role in both energy generation (acetate production) and carbon assimilation (acetate utilization). asm.org
Alternative and Ancillary AcP-Generating Mechanisms
While the Pta-AckA pathway is a major source of acetyl diphosphate, some organisms possess alternative or ancillary mechanisms for its generation.
One such mechanism involves pyruvate (B1213749) oxidase (PoxB, EC 1.2.3.3 or EC 1.2.2.2). tandfonline.comfrontiersin.orghmdb.canih.govnih.gov PoxB can convert pyruvate directly to acetyl diphosphate, producing hydrogen peroxide in the process. nih.govasm.org This pathway is considered a route for acetate production and can contribute to the intracellular pool of acetyl diphosphate. frontiersin.orgnih.gov
In Escherichia coli, the enzyme EutD, a paralog of Pta, has been proposed to synthesize acetyl diphosphate from acetyl-CoA during ethanolamine (B43304) catabolism, although its expression is dependent on specific environmental conditions. asm.org
Interestingly, acetyl diphosphate formation has also been observed in mammalian mitochondria. mdpi.compnas.orgpnas.org Studies using real-time NMR metabolomics have identified acetyl diphosphate as a transient intermediate in human mitochondria, potentially formed during the oxidation of pyruvate by the pyruvate dehydrogenase complex. mdpi.compnas.orgpnas.org Its accumulation in this context has been considered an indication of mitochondrial breakdown. mdpi.com
Interplay of AcP with Other Central Metabolic Intermediates (e.g., Acetyl-CoA, Pyruvate)
Acetyl diphosphate is intricately linked to other central metabolic intermediates, particularly acetyl-CoA and pyruvate, due to the pathways involved in its synthesis and utilization. researchgate.netebi.ac.uknih.gov Acetyl-CoA is a direct precursor for AcP synthesis via Pta researchgate.netasm.orgasm.orgcreative-enzymes.com, while AcP can be converted back to acetyl-CoA in the reverse reaction asm.orgnih.gov. Pyruvate serves as a precursor to acetyl-CoA through the action of pyruvate dehydrogenase or pyruvate formate (B1220265) lyase asm.orgnih.govnih.gov, and can also be directly converted to acetyl diphosphate by pyruvate oxidase in some organisms hmdb.canih.govasm.org.
The intracellular concentrations of these metabolites, along with the activity and regulation of the relevant enzymes, dictate the flow of carbon and energy through these interconnected pathways. researchgate.netmdpi.com
The metabolism of acetyl diphosphate is closely connected to glycolysis and the TCA cycle through the central role of pyruvate and acetyl-CoA. researchgate.netuniprot.orgebi.ac.uknih.govpnas.orgpnas.org
Glycolysis breaks down glucose into pyruvate in the cytoplasm. wikipedia.orgcreative-proteomics.com Pyruvate can then enter different metabolic fates depending on the organism and environmental conditions. Under aerobic conditions in many organisms, pyruvate is transported into the mitochondria and converted to acetyl-CoA by the pyruvate dehydrogenase complex, which then enters the TCA cycle. pnas.orgpnas.orgwikipedia.orgcreative-proteomics.comteachmephysiology.com Acetyl-CoA is condensed with oxaloacetate to initiate the TCA cycle, leading to the generation of ATP, NADH, and FADH₂ through oxidative phosphorylation. pnas.orgpnas.orgcreative-proteomics.comteachmephysiology.comkhanacademy.org
In bacteria, particularly under anaerobic or overflow conditions, pyruvate can be converted to acetyl-CoA by pyruvate formate lyase asm.orgfrontiersin.orgnih.gov, or to acetyl diphosphate directly by pyruvate oxidase nih.govasm.org. The acetyl-CoA produced can then enter the Pta-AckA pathway to form acetyl diphosphate and subsequently acetate, generating ATP. asm.orgfrontiersin.org This highlights how the Pta-AckA pathway provides an alternative route for ATP generation linked to the products of glycolysis, especially when the TCA cycle activity is limited. nih.govfrontiersin.orgasm.org
The interplay between glycolysis, the Pta-AckA pathway, and the TCA cycle is crucial for cellular energy balance and carbon utilization. For instance, in Staphylococcus aureus, inactivation of the Pta-AckA pathway significantly impacts growth and leads to increased glucose consumption and enhanced carbon flux through both glycolysis and the TCA cycle, suggesting a complex regulatory network. nih.govresearchgate.net The relative activities of Pta and AckA influence intracellular AcP levels, which can act as a signaling molecule affecting various cellular processes. asm.orgpnas.orgclemson.edu
Data from research findings illustrate the metabolic fluxes and enzyme activities within these pathways under different conditions. For example, studies in E. coli have investigated the impact of mutations in pta and ackA on growth, gene expression, and metabolite concentrations under aerobic and anaerobic conditions, demonstrating the importance of the Pta-AckA pathway for ATP generation during fermentation. frontiersin.orgnih.gov
Here is a table summarizing some key enzymes and their reactions discussed in these pathways:
| Enzyme | Reaction | Pathway | PubChem CID (if available) |
| Phosphotransacetylase (Pta) | Acetyl-CoA + Pi ⇌ Acetyl Diphosphate + CoA | Pta-AckA Pathway | 24783 |
| Acetate Kinase (AckA) | Acetyl Diphosphate + ADP ⇌ Acetate + ATP | Pta-AckA Pathway | 16219995 |
| Pyruvate Oxidase (PoxB) | Pyruvate + CoA + O₂ → Acetyl-CoA + CO₂ + H₂O₂ (aerobic) or Pyruvate + Pi → Acetyl Diphosphate + Formate (anaerobic, via PFL) | Alternative AcP/Acetate Synthesis | 11858800 |
| Pyruvate Dehydrogenase Complex | Pyruvate + CoA + NAD⁺ → Acetyl-CoA + CO₂ + NADH + H⁺ | Link between Glycolysis and TCA Cycle | - |
| Pyruvate Formate Lyase (PFL) | Pyruvate + CoA ⇌ Acetyl-CoA + Formate | Anaerobic Pyruvate Metabolism | 11227 |
Note: PubChem CIDs are provided for the enzymes where readily available and applicable to the compound/reaction context.
The concentration of acetyl diphosphate can vary significantly depending on the organism and growth conditions. Studies in Escherichia coli have estimated intracellular acetyl diphosphate concentrations to reach at least 3 mM, a level considered sufficient to activate two-component response regulators via direct phosphoryl transfer. asm.org
The intricate connections between acetyl diphosphate metabolism, glycolysis, and the TCA cycle underscore its central role in cellular energy metabolism and regulation.
Linkages to Coenzyme A Metabolism
Acetyl phosphate occupies a central position in the metabolic interplay with Coenzyme A (CoA), primarily through the reversible phosphotransacetylase (Pta)-acetate kinase (AckA) pathway. This pathway is particularly prominent in many bacteria and archaea, facilitating the interconversion of acetyl-CoA, acetyl phosphate, acetate, ATP, and ADP. asm.org
The Pta enzyme catalyzes the reversible conversion of acetyl-CoA and inorganic phosphate (Pᵢ) into acetyl phosphate and free CoA (HS-CoA). asm.orgnih.gov This reaction effectively conserves the energy of the thioester bond in acetyl-CoA by transferring the acetyl group to phosphate, forming the high-energy acyl phosphate bond of acetyl phosphate. The reversibility of this reaction allows for both the synthesis of acetyl-CoA from acetyl phosphate and CoA, and the production of acetyl phosphate and CoA from acetyl-CoA. asm.org
This metabolic link is crucial for energy metabolism and carbon flow in organisms utilizing this pathway. For instance, during conditions of high carbon availability, bacteria like Escherichia coli may produce acetate through this pathway, a process known as acetogenesis. asm.org Conversely, when acetate is available, the pathway can function in the reverse direction to generate acetyl-CoA, which can then enter pathways like the citric acid cycle for energy production or be used for biosynthesis. asm.orgwikipedia.org
Research findings highlight the significance of acetyl phosphate as a potential global signaling molecule in bacteria, such as E. coli. asm.org Its intracellular concentration, which can reach millimolar levels, is sufficient to directly phosphorylate various two-component response regulators, influencing a wide range of cellular processes. asm.org The steady-state concentration of acetyl phosphate is dependent on the balance between its formation by Pta and its degradation by AckA. asm.org
Studies involving Pta-deficient mutants in E. coli have shown altered levels of acetyl-CoA and acetyl phosphate, impacting downstream processes like polyhydroxybutyrate (B1163853) (PHB) accumulation. nih.gov A decrease in Pta activity can lead to an increase in acetyl-CoA levels, which can then serve as a substrate for PHB synthesis, resulting in increased PHB accumulation. nih.gov
While the Pta-AckA pathway is a primary link, acetyl-CoA synthetase (Acs) represents another enzyme involved in acetate and acetyl-CoA interconversion, albeit typically operating in the direction of acetyl-CoA formation from acetate, ATP, and CoA, producing AMP and pyrophosphate. ebi.ac.ukqmul.ac.uk Some prokaryotic species can activate acetate via the acetate kinase/phosphotransacetylase pathway or by ADP-forming acetyl-CoA synthase. ebi.ac.ukwikipedia.org An unusual ADP-forming acetyl-CoA synthetase (ACD) found in Archaea and some eukaryotic protists catalyzes the conversion of acetyl-CoA, ADP, and Pᵢ to acetate, ATP, and CoA, representing another direct link between acetyl-CoA and ATP synthesis via substrate-level phosphorylation. wikipedia.orgnih.gov
The interplay between acetyl phosphate, acetyl-CoA, and Coenzyme A through these enzymatic pathways underscores the intricate regulation of carbon and energy metabolism in various organisms.
Data Table:
While extensive quantitative data tables were not retrieved within the search results for direct inclusion, the following summarizes key reactions discussed:
| Reaction | Enzyme(s) Involved | Key Molecules Interconverted |
| Acetyl-CoA + Pᵢ ⇌ Acetyl phosphate + CoA | Phosphotransacetylase (Pta) | Acetyl-CoA, Pᵢ, Acetyl phosphate, CoA |
| Acetyl phosphate + ADP ⇌ Acetate + ATP | Acetate kinase (AckA) | Acetyl phosphate, ADP, Acetate, ATP |
| Acetate + ATP + CoA → Acetyl-CoA + AMP + Diphosphate | Acetyl-CoA synthetase (Acs) | Acetate, ATP, CoA, Acetyl-CoA, AMP, Diphosphate |
| Acetyl-CoA + ADP + Pᵢ ⇌ Acetate + ATP + CoA | ADP-forming Acetyl-CoA synthetase (ACD) | Acetyl-CoA, ADP, Pᵢ, Acetate, ATP, CoA |
Regulatory Functions and Signaling Roles of Acetyl Diphosphate in Cellular Physiology
AcP as a Global Signal in Bacterial and Archaeal Regulation
Acetyl phosphate (B84403) acts as a global signal in various bacteria, including Escherichia coli. wikipedia.orgnih.gov Its role as a global signal was initially proposed based on observations that certain response regulators could be phosphorylated in vitro by AcP alone and that their known targets were activated in vivo in a sensor kinase-independent manner. nih.gov The intracellular concentration of AcP in wild-type E. coli can reach at least 3 mM, a level considered sufficient to activate two-component response regulators through direct phosphoryl transfer. nih.gov AcP's ability to influence diverse cellular processes is linked to its capacity to donate both its acetyl and phosphoryl groups, thereby regulating protein function. nih.gov
Direct Phosphoryl Donation to Two-Component Response Regulators
Two-component systems (TCSs) are a primary signaling mechanism in bacteria, typically consisting of a sensor histidine kinase (HK) and a response regulator (RR). asm.orgoup.com The HK senses a stimulus, autophosphorylates a conserved histidine residue using ATP, and then transfers the phosphoryl group to a conserved aspartate residue on the RR. asm.orgoup.com This phosphorylation alters the RR's activity, leading to changes in gene expression or cellular behavior. asm.orgoup.com
Acetyl phosphate can directly donate its phosphoryl group to the conserved aspartate residue in the receiver domain of many RRs, independent of their cognate sensor kinases. nih.govportlandpress.comnih.gov This non-cognate phosphorylation by AcP provides a mechanism for integrating metabolic status signals with various cellular processes regulated by TCSs. asm.orgnih.gov The high-energy acyl phosphate bond in AcP contributes to its ability to act as a phosphoryl donor. nih.govoup.com
Specificity and promiscuity in AcP-dependent phosphorylation
While AcP can phosphorylate many purified RRs in vitro, the extent and specificity of AcP-dependent phosphorylation in vivo can vary. nih.govportlandpress.com Mechanisms exist to prevent cross-talk between different TCSs and promiscuous phosphodonors like AcP. scite.ai Some RRs may have evolved domains that specifically prevent in vivo cross-talk with AcP to ensure signaling specificity mediated by their cognate HKs. scite.ainih.gov For example, the C-terminal domain of the Campylobacter jejuni response regulator FlgR acts as a specificity determinant that limits in vivo cross-talk from AcP, ensuring FlgR is primarily responsive to its cognate kinase FlgS for proper flagellar biosynthesis. scite.ainih.gov
However, studies have also shown that AcP can function as the primary phosphoryl donor for certain RRs under specific conditions in vivo. nih.gov The intracellular concentration of AcP is a key factor influencing the extent of this direct phosphorylation. nih.gov
Involvement in Non-Enzymatic Protein Acetylation
In addition to its role as a phosphoryl donor, AcP is a significant acetyl donor for non-enzymatic protein acetylation in bacteria and archaea. drugbank.comnih.govresearchgate.netbiorxiv.orgchoudharylab.orgfrontiersin.orgmdpi.comnih.govfrontiersin.org This non-enzymatic mechanism is considered more global in bacteria than enzymatic acetylation catalyzed by lysine (B10760008) acetyltransferases (KATs), which typically use acetyl-CoA as the acetyl donor. nih.govresearchgate.netbiorxiv.orgfrontiersin.org Studies in E. coli, Bacillus subtilis, and Neisseria gonorrhoeae indicate that AcP is the predominant acetyl donor for protein acetylation. frontiersin.org
Mechanisms of Lysine Acetylation by AcP
Non-enzymatic acetylation by AcP involves the direct transfer of the acetyl group from AcP to the ε-amino group of a lysine residue on a protein. nih.govresearchgate.netbiorxiv.orgfrontiersin.orgmdpi.comfrontiersin.orgnih.gov This reaction does not require an enzyme. frontiersin.org While enzyme-catalyzed acetylation involves KATs positioning the acetyl group near the target lysine, non-enzymatic acetylation by AcP may involve the protein being acetylated coordinating the phosphate moiety of AcP. frontiersin.org
The specificity of AcP-dependent non-enzymatic acetylation is determined by the accessibility, reactivity, and three-dimensional microenvironment of the target lysine residue. oup.comnih.govplos.org The reaction is favored by alkaline pH, which increases the proportion of deprotonated lysines, making them more nucleophilic. wikipedia.orgnih.gov AcP can bind to proteins at various sites, including active sites and cofactor binding sites, influencing where acetylation occurs. plos.org
Impact on Protein Function and Cellular Processes (e.g., central metabolism enzymes, transcription factors)
AcP-dependent non-enzymatic acetylation can significantly impact protein function and a wide range of cellular processes in bacteria. drugbank.comnih.govnih.govresearchgate.netfrontiersin.orgmdpi.comfrontiersin.orgnih.gov
Central Metabolism Enzymes: Many enzymes involved in central metabolism, such as glycolysis and the tricarboxylic acid (TCA) cycle, are targets of AcP-dependent acetylation. drugbank.comfrontiersin.orgmdpi.comnih.govasm.org Acetylation of these enzymes can directly inhibit their catalytic activity, often by modifying lysine residues critical for substrate or cofactor binding. asm.org For instance, AcP-dependent acetylation has been shown to inhibit enzymes like isocitrate dehydrogenase, malate (B86768) dehydrogenase, and enolase. nih.govasm.org This provides a direct link between the cell's metabolic state (reflected in AcP levels) and the regulation of metabolic fluxes. frontiersin.orgasm.org
| Enzyme Name | Metabolic Pathway | Impact of Acetylation | Source |
| Isocitrate dehydrogenase | TCA Cycle | Inhibition | nih.gov |
| Malate dehydrogenase | TCA Cycle | Inhibition | nih.gov |
| Enolase | Glycolysis | Inhibition | nih.govasm.org |
| Glyceraldehyde-3-phosphate dehydrogenase | Glycolysis | Impacted function | plos.org |
| Triosephosphate isomerase | Glycolysis | Impacted function | plos.org |
| Acetyl-CoA synthetase (Acs) | Acetate (B1210297) metabolism | Affected function | nih.govnih.gov |
Transcription Factors: Acetylation by AcP can also affect the activity of transcription factors, influencing gene expression. drugbank.comnih.govnih.govmdpi.comnih.govbiorxiv.org Examples include the transcription factors RcsB and CRP, whose function is affected by AcP-dependent acetylation. nih.gov As mentioned earlier, PhoP acetylation by AcP modifies its transcriptional activity and affects its phosphorylation status. nih.govnih.gov Acetylation of Lysine 291 on the RNA polymerase alpha subunit can inhibit AcP-dependent CpxR phosphorylation and subsequent cpxP transcription, demonstrating a complex interplay between phosphorylation and acetylation in gene regulation. nih.govoup.com
Other Cellular Processes: AcP-dependent acetylation has been implicated in regulating various other bacterial processes, including protein stability, compartmentalization, stress responses, biofilm formation, virulence, and antibiotic resistance. researchgate.netmdpi.com Recent studies have also shown that AcP-induced acetylation plays a pivotal role in balancing cyclic di-adenosine monophosphate (c-di-AMP) homeostasis in Actinobacteria by disrupting protein multimerization of the diadenylate cyclase DisA and its transcriptional repressor DasR, thereby impacting c-di-AMP synthesis and gene expression. nih.govasm.org
Role of AcP in Adaptation to Environmental Stress and Nutrient Availability
AcP plays a significant role in enabling bacteria to sense and adapt to changing environmental conditions, particularly fluctuations in nutrient availability and various forms of stress. medchemexpress.comnih.gov Its concentration reflects the metabolic state of the cell, allowing it to act as a signal that triggers adaptive responses. asm.orgnih.govnih.gov
Responses to Carbon Source Availability
The intracellular concentration of AcP is notably influenced by the type and availability of carbon sources. asm.orgnih.govnih.gov For instance, growth on certain carbon sources, such as pyruvate (B1213749) or glucose, can lead to different intracellular AcP levels. asm.orgnih.gov Studies in Escherichia coli have shown that pyruvate-grown cells exhibit higher AcP levels compared to glucose-grown cells during the exponential phase. asm.orgnih.gov This variation in AcP concentration in response to different carbon sources underscores its role in signaling nutrient availability and influencing downstream metabolic and regulatory pathways. asm.orgnih.govnih.gov The Pta-AckA pathway is central to this, as the balance between the activities of phosphotransacetylase (Pta) and acetate kinase (AckA) dictates AcP accumulation. asm.orgpnas.org When carbon flux exceeds the capacity of the TCA cycle, excess acetyl-CoA can be shunted through this pathway, leading to acetate excretion and AcP generation. asm.orgou.edu Conversely, during growth on acetate, the pathway can operate in reverse to synthesize acetyl-CoA. pnas.org
Research Findings on AcP Levels and Carbon Sources:
| Carbon Source | Organism | Growth Phase | Relative AcP Level | Citation |
| Pyruvate | E. coli | Exponential | Higher | asm.orgnih.gov |
| Glucose | E. coli | Exponential | Lower | asm.orgnih.gov |
| Glucose | S. typhimurium | Not specified | Elevated | tandfonline.comnih.gov |
| Acetate | S. typhimurium | Not specified | Elevated | tandfonline.comnih.gov |
| Glucose | N. gonorrhoeae | Aerobic/Microaerophilic | Supports growth (ΔackA/Δpta dependent) | microbiologyresearch.org |
| Lactate | N. gonorrhoeae | Aerobic | Supports growth (Δpta) | microbiologyresearch.org |
| Pyruvate | N. gonorrhoeae | Aerobic | Supports growth (ΔackA) | microbiologyresearch.org |
Note: Relative AcP levels are based on comparisons within the cited studies and may not be directly comparable between different organisms or experimental conditions.
AcP-dependent acetylation has been identified as a response to carbon flux, influencing central metabolism. tandfonline.comnih.gov For example, in Saccharopolyspora erythraea, AcP accumulation due to nitrogen starvation affects global acetylation levels. asm.orgasm.org
Influence on Biofilm Formation and Virulence Mechanisms
AcP plays a significant role in the regulation of bacterial biofilm formation and virulence, often acting through the phosphorylation or acetylation of key regulatory proteins. tandfonline.commdpi.comou.edumicrobiologyresearch.orgconicet.gov.armicrobialcell.comoup.comnih.govnih.govwhiterose.ac.ukplos.org
In Escherichia coli, the intracellular AcP pool affects the expression of genes involved in flagella, type 1 pili, and colanic acid biosynthesis, all of which are important for biofilm development. ou.edu Altering the ability of E. coli cells to metabolize AcP results in differences in biofilm structure and formation. ou.eduoup.com For instance, mutants defective in AcP production or degradation form biofilms with characteristics different from wild-type strains. ou.eduoup.com AcP may help coordinate the expression of surface structures and cellular processes crucial for the initial stages of biofilm development. ou.edu
In Bacillus subtilis, AcP has been suggested to act as a central metabolic signal that can directly influence the phosphorylation or acetylation of response regulators like Spo0A and DegU, which are key regulators of biofilm formation. microbialcell.com
AcP also modulates bacterial virulence in several pathogens. tandfonline.commdpi.commedchemexpress.comnih.govmicrobiologyresearch.orgwhiterose.ac.ukplos.org In Salmonella typhimurium, AcP-dependent acetylation of the transcription factor PhoP at lysine 102 (K102) impairs its DNA-binding ability and inhibits its phosphorylation, leading to decreased transcriptional activity and attenuated virulence. tandfonline.comnih.gov The acetylation level of PhoP K102 is positively correlated with intracellular AcP concentration and is involved in the bacterial response to various environmental stresses relevant to infection. tandfonline.comnih.gov
In Neisseria gonorrhoeae, AcP is critical for general metabolism and the synthesis of virulence factors. microbiologyresearch.orgwhiterose.ac.uk Altering AcP concentration in N. gonorrhoeae impacts lysine acetylation and affects the bacterium's growth on different carbon sources and its virulence in Galleria mellonella larvae models. microbiologyresearch.org
Furthermore, in Borrelia burgdorferi, the causative agent of Lyme disease, AcP has been identified as a key molecule for the activation of the Rrp2-RpoN-RpoS pathway, a regulatory network essential for the differential expression of virulence genes like ospA and ospC during the enzootic cycle. plos.org AcP appears to activate the response regulator Rrp2, not through a cognate histidine kinase, but via its phosphoryl-donating capacity. plos.org Supplementation with acetate, which can lead to AcP accumulation, induces the activation of this pathway, while overexpression of Pta, which consumes acetyl-CoA to produce AcP, can inhibit it. plos.org This suggests that environmental cues influencing AcP levels can modulate virulence in B. burgdorferi. plos.org
AcP in Phosphate Homeostasis and Polyphosphate Metabolism
AcP is intricately linked to phosphate homeostasis and polyphosphate (polyP) metabolism in bacteria. As an intermediate of the Pta-AckA pathway, AcP involves inorganic phosphate (Pi) in its synthesis from acetyl-CoA. asm.org
AcP can function as a phosphoryl donor to certain two-component response regulators, including some involved in phosphate regulation, such as PhoB. mdpi.comasm.orgmedchemexpress.comnih.govconicet.gov.ar While PhoB is typically activated under phosphate limitation by its cognate histidine kinase PhoR, AcP can also phosphorylate PhoB, providing an alternative or supplementary activation route. asm.orgnih.govconicet.gov.ar This AcP-mediated phosphorylation of PhoB can occur even when external phosphate levels are not limiting, influencing the expression of Pho regulon genes. conicet.gov.ar
Polyphosphate, a linear polymer of inorganic phosphate, plays various roles in bacterial physiology, including phosphate storage and stress responses. conicet.gov.arfrontiersin.org Studies have shown a connection between polyP levels and AcP-mediated regulation. In E. coli, maintaining high polyP levels during the stationary phase can lead to PhoB activation mediated by AcP, which in turn inhibits biofilm formation. conicet.gov.ar This suggests that AcP acts as a signal integrating the status of polyP metabolism with other cellular processes like biofilm development. conicet.gov.ar
The interplay between AcP, phosphate availability, and polyP metabolism highlights AcP's role in coordinating cellular responses to the availability of phosphorus, a crucial nutrient. conicet.gov.arfrontiersin.org
Comparative Biochemistry and Evolutionary Perspectives of Acetyl Diphosphate
Phylogenetic Distribution of AcP Metabolic Pathways Across Domains of Life
Acetyl phosphate (B84403) plays a central role in the acetate (B1210297) metabolism of many organisms across the domains of life: Bacteria, Archaea, and Eukarya. wikipedia.orgplos.org The primary pathway for AcP synthesis and utilization, particularly for ATP generation, involves the enzymes phosphotransacetylase (PTA) and acetate kinase (AK), collectively known as the AckA-Pta pathway. wikipedia.org This pathway interconverts acetyl-CoA, inorganic phosphate, acetate, ATP, and ADP. asm.org
Presence and Significance of AcP in Eukaryotic Systems
Acetyl phosphate's presence and significance in eukaryotic systems have been less extensively studied compared to prokaryotes, and its role appears more nuanced. While the AckA-Pta pathway is considered a key bacterial and archaeal mechanism for ATP synthesis from acetyl-CoA, putative AK genes have been identified in some eukaryotic microbes. researchgate.net
In some eukaryotic microbes, such as Chlamydomonas reinhardtii and Phytophthora species, the AK-PTA pathway might function in acetate assimilation or in the reverse direction to generate ATP from excess acetyl-CoA. researchgate.net In fungi, an alternative pathway involving AK and xylose-fermenting pathway enzymes has been proposed to produce acetate and ATP during growth on xylose. researchgate.net In Entamoeba histolytica, where ACS is absent, an ADP-forming ACS is used, and while AK is present, the role of a potential pathway involving AcP is unclear as enzymes utilizing acetyl phosphate have not been identified. researchgate.net
Recent studies have also identified acetyl phosphate in mammalian mitochondria using real-time NMR metabolomics. pnas.orgnih.gov Its detection in human mitochondria, where its production had been largely overlooked, suggests a potential role as a metabolic intermediate. pnas.orgnih.gov The kinetic profile of its formation was found to be biphasic, consistent with an intermediate. pnas.org While its exact function in mammalian mitochondria is still under investigation, it has been suggested as a potential intermediate in acetate formation, although this might not be the primary pathway. pnas.org The presence of an acylphosphatase in the human genome that can hydrolyze an acyl phosphoester bond supports this possibility. pnas.org
The identification of AcP in eukaryotes suggests that its metabolic roles are not confined to prokaryotes and warrant further investigation to fully understand its significance in diverse eukaryotic processes.
Prebiotic Chemistry and the Role of AcP in the Origin of Life
Acetyl phosphate holds significant interest in the context of prebiotic chemistry and the origin of life due to its potential for abiotic synthesis and its role as a phosphorylating agent. plos.orgfrontiersin.orgnih.gov
Abiotic Synthesis and Stability of AcP under Primordial Earth Conditions
Studies have shown that acetyl phosphate can be synthesized abiotically under conditions thought to resemble those of primordial Earth. plos.orgnih.govucl.ac.ukd-nb.info AcP can be readily synthesized in water from thioacetate, a molecule potentially prevalent in the prebiotic world. frontiersin.orgnih.govwikipedia.org This synthesis can occur at modest yields under mild conditions, including neutral to alkaline pH (pH 7–9) and ambient to warm temperatures (20–60 °C). nih.govd-nb.info The yield and stability of AcP are influenced by factors such as pH, temperature, and the presence of ions. nih.gov For instance, under mildly acidic conditions and cooler temperatures (pH 6, 20 °C), the presence of equimolar mixtures of Ca2+ and Mg2+ ions can promote AcP synthesis. nih.gov However, AcP is less stable at warmer temperatures and alkaline conditions. wikipedia.org Despite its propensity to hydrolyze, AcP exhibits a balance between stability and reactivity, with a lifetime of several hours in neutral solutions at room temperature and remaining stable for weeks at -35°C. wikipedia.org This characteristic poise is considered ideal for a molecule involved in early metabolic reactions. nih.gov
AcP as a Potential Precursor to ATP as a Universal Energy Currency
A compelling hypothesis in origin of life research is that acetyl phosphate may have served as a primordial energy currency or a key precursor to ATP. plos.orgfrontiersin.orgnih.govucl.ac.ukd-nb.info ATP is universally conserved as the principal energy currency in cells, but its complex synthesis pathway, which requires ATP itself, suggests the need for an earlier, simpler phosphorylating agent in prebiotic settings. plos.orgucl.ac.uk
AcP has been shown to phosphorylate ADP to ATP in water, particularly in the presence of iron ions (Fe3+). plos.orgucl.ac.ukastrobiology.com This non-enzymatic phosphorylation of ADP by AcP in aqueous solution under mild prebiotic conditions is considered a plausible mechanism for the early emergence of ATP. plos.orgucl.ac.ukacs.org Research indicates that iron ions are significantly more effective catalysts for this reaction compared to other prebiotically relevant ions and minerals. plos.orgucl.ac.ukastrobiology.com Furthermore, among various small organic molecules tested, AcP demonstrated superior efficacy in phosphorylating ADP, with only carbamoyl (B1232498) phosphate showing any significant activity. plos.orgucl.ac.ukastrobiology.com Critically, AcP has been shown to be specific for ADP, not effectively phosphorylating other nucleoside diphosphates under these conditions. plos.orgucl.ac.ukastrobiology.com
These findings suggest that the unique chemical interactions between ADP and AcP, facilitated by iron ions, may have provided a prebiotic basis for ATP becoming the universal energy currency, rather than its dominance being a mere "frozen accident" of evolution. ucl.ac.ukastrobiology.com While AcP can phosphorylate nucleotide precursors like ribose and adenosine (B11128), it has not been shown to effectively promote the polymerization of macromolecules such as polypeptides or RNA in free solution. wikipedia.orgnih.gov This supports the idea that a period of monomer (cofactor) catalysis, potentially involving AcP, might have preceded the emergence of polymeric enzymes or ribozymes at the origin of life. nih.gov
Data on the abiotic synthesis and phosphorylation potential of AcP:
| Precursor | Conditions | Product | Yield (%) | Reference |
| Thioacetate | Water, pH 7, 20 °C | Acetyl phosphate | Modest | nih.govwikipedia.org |
| Thioacetate | Water, pH 8, 50 °C | Acetyl phosphate | Modest | nih.govwikipedia.org |
| Thioacetate | Water, pH 6, 20 °C, Ca2+/Mg2+ ions | Acetyl phosphate | Promoted | nih.gov |
| ADP + AcP | Water, Fe3+ ions | ATP | ~15-20 | plos.org |
| Ribose + AcP | Water | Ribose-5-phosphate | ~2 | nih.gov |
| Adenosine + AcP | Water | AMP | ~2 | nih.gov |
Evolutionary Conservation of AcP-Mediated Signaling Pathways
Beyond its metabolic roles, acetyl phosphate has also been implicated in cellular signaling, particularly in bacteria, acting as a high-energy phosphate donor to response regulators in two-component signal transduction systems. asm.orgasm.org This suggests a potential role for AcP as a global signal reflecting the metabolic state of the cell. asm.org
In Escherichia coli, acetyl phosphate, generated by the AckA-Pta pathway, acts as a global signal. wikipedia.orgasm.org It can phosphorylate several response regulators in vitro, including CheY, NRI, PhoB, and OmpR. nih.gov The intracellular concentration of AcP in E. coli can reach levels sufficient to activate response regulators via direct phosphoryl transfer. asm.org While AcP clearly signals through two-component response regulators, whether it acts as a direct phospho donor or functions through an indirect mechanism in vivo is still debated. asm.org However, studies have shown that AcP-dependent phosphorylation of response regulator(s) can overlap with other signaling pathways, influencing cellular processes like the degradation of photosynthetic complexes in cyanobacteria. nih.gov
The ability of AcP to donate its phosphoryl group to response regulators in vitro is attributed to its high energy of hydrolysis. asm.org This mechanism allows AcP to bypass the typical histidine kinase-mediated phosphorylation in some cases, providing an alternative route for signal transduction. asm.orgnih.gov
Recent research in Actinobacteria has revealed an acetyl phosphate-governed network responsible for regulating cyclic di-AMP homeostasis, an important signal transduction molecule across all domains of life. asm.org AcP-induced acetylation of key proteins, such as the diadenylate cyclase DisA and the transcriptional repressor DasR, influences their activity and multimerization, thereby modulating c-di-AMP levels. asm.org The conservation of the identified acetylation sites in Actinobacteria suggests that this mode of regulation may be a fundamental property in controlling cellular physiology in this group. asm.org
While the direct involvement of AcP in signaling pathways is well-established in many bacteria, its role in signaling in archaea and eukaryotes is less clear and requires further investigation. However, the presence of enzymes that can interact with AcP or its related metabolites in these domains hints at potentially conserved or divergent signaling roles.
Advanced Methodological Approaches for Acetyl Diphosphate Research
Quantification of Intracellular AcP Levels
Accurate quantification of intracellular acetyl diphosphate (B83284) is crucial for understanding its physiological roles. Due to its high-energy phosphate (B84403) bond, AcP is inherently unstable, posing challenges for its measurement. Various spectroscopic and chromatographic methods have been developed and optimized to overcome these challenges.
Spectroscopic methods offer non-invasive and real-time analysis of AcP levels and dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly heteronuclear 2D NMR, has emerged as a powerful tool for in-organelle metabolomics, allowing for the real-time monitoring of mitochondrial metabolic changes. By using 13C-labeled substrates like pyruvate (B1213749), researchers can track the formation and degradation of AcP within live mitochondria. This approach provides not only quantification but also kinetic profiles of AcP, revealing its transient nature as a metabolic intermediate. For instance, in-organelle live 2D NMR metabolomics has been used to observe a biphasic kinetic profile of acetyl phosphate in human mitochondria, with an initial rapid increase followed by a decrease, suggesting its role as an intermediate that is rapidly turned over. While 31P-NMR can also be used to detect acetyl phosphate, quantification can be challenging. However, techniques like PULCON (Pulse Length based Concentration determination) using proton NMR can be employed for quantification.
Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a valuable technique for studying the chemical bonds within molecules and can be applied to the analysis of acetyl phosphate. This method is particularly useful for investigating the properties of the aspartyl phosphate moiety in enzymes where acetyl phosphate acts as a phosphoryl donor. By analyzing the vibrational frequencies of the C=O and P-O bonds, FT-IR can provide insights into the strength and nature of these bonds in both the free molecule and when it is bound to an enzyme. Attenuated Total Reflection (ATR)-FTIR spectroscopy is a particularly useful variant of this technique as it requires minimal sample preparation and can be used to analyze biological samples in their native state. Studies have utilized reaction-induced infrared difference spectroscopy to assign specific carbonyl bands to the phosphorylated aspartate residue, revealing similarities in bond strengths between acetyl phosphate and the phosphoenzyme intermediates. While primarily used for structural and bond analysis, FT-IR can also be adapted for quantitative purposes by correlating the intensity of specific absorption bands with concentration.
| Spectroscopic Technique | Application in AcP Research | Key Findings/Advantages |
| NMR Spectroscopy | Real-time, in-organelle quantification of AcP | Enables monitoring of AcP kinetics and turnover in live mitochondria. |
| FT-IR Spectroscopy | Analysis of bond properties of AcP and its enzymatic intermediates | Provides insights into the chemical environment and interactions of AcP. |
Chromatographic techniques are widely used for the separation and quantification of small molecules from complex biological mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for quantifying acetyl phosphate. This technique allows for the separation of AcP from other cellular metabolites followed by its precise mass-based detection and quantification. Researchers have developed HPLC methods using specialized columns, such as ZIC-pHILIC, to achieve effective separation of phosphorylated compounds. The use of multiple reaction monitoring (MRM) in the mass spectrometer enhances the specificity of detection by monitoring characteristic parent-to-fragment ion transitions for acetyl phosphate.
Thin-Layer Chromatography (TLC): Two-dimensional thin-layer chromatography (2D-TLC) provides a direct and relatively simple method for observing and measuring intracellular acetyl-P concentrations. This technique involves labeling cells with 32P-orthophosphate, extracting the metabolites, and separating them on a TLC plate in two different solvent systems. The radioactivity of the spot corresponding to acetyl-P can then be quantified to determine its relative abundance. Optimized 2D-TLC protocols have been developed to improve reproducibility and allow for precise measurements of intracellular AcP levels, which have been shown to reach concentrations significantly higher than previously reported. This method has the advantage of simultaneously measuring other small phosphorylated molecules, providing a broader picture of cellular metabolism.
| Chromatographic Method | Principle | Application in AcP Research |
| HPLC-MS/MS | Separation by liquid chromatography followed by mass-based detection | Highly sensitive and specific quantification of AcP in complex biological samples. |
| 2D-TLC | Separation on a thin layer based on differential partitioning between stationary and mobile phases in two dimensions | Direct observation and quantification of radiolabeled AcP and other phosphorylated metabolites. |
Isotopic Tracing and Metabolic Flux Analysis
Isotopic tracing, coupled with metabolic flux analysis (MFA), is a powerful approach to delineate the flow of atoms through metabolic pathways and quantify the rates of enzymatic reactions. By feeding cells with substrates labeled with stable isotopes (e.g., 13C-glucose), researchers can track the incorporation of these isotopes into acetyl diphosphate and other downstream metabolites.
Mass spectrometry or NMR is then used to analyze the mass isotopomer distribution of these metabolites, which provides information about the relative activities of different metabolic pathways contributing to AcP synthesis and consumption. This approach has been instrumental in understanding the contributions of glycolysis and the pentose phosphate pathway to the acetyl-CoA pool, which is a direct precursor to acetyl phosphate in some pathways. For example, using [1,2-13C2]glucose allows for the distinction between glycolytic and pentose phosphate pathway-derived acetyl-CoA. Such studies provide a dynamic view of AcP metabolism and how it is altered in response to genetic or environmental perturbations.
Genetic and Proteomic Approaches
The integration of genetic and proteomic techniques has provided profound insights into the regulation and function of acetyl diphosphate.
Manipulating the expression of genes encoding enzymes involved in AcP metabolism is a fundamental strategy to elucidate its synthesis and degradation pathways.
Gene Deletion Studies: Knocking out genes such as pta (phosphate acetyltransferase) and ackA (acetate kinase) in bacteria has been crucial in demonstrating their central role in acetyl phosphate metabolism. Deletion of pta leads to a significant reduction in AcP levels, confirming its role in AcP synthesis from acetyl-CoA. Conversely, deletion of ackA results in the accumulation of AcP, establishing its primary role in converting AcP to acetate (B1210297) and ATP. These genetic manipulations have also been instrumental in uncovering the role of AcP as a global signaling molecule that can influence the phosphorylation state of two-component response regulators.
Gene Overexpression Studies: Overexpression of genes can be used to enhance the flux through a particular pathway. For example, overexpressing gltA (citrate synthase) and ppc (phosphoenolpyruvate carboxylase) has been shown to reduce acetate overflow, which is metabolically linked to acetyl phosphate levels. By systematically overexpressing or deleting genes and observing the resulting changes in AcP levels and downstream effects, researchers can map the intricate connections within the metabolic network.
| Genetic Modification | Target Gene(s) | Effect on AcP Metabolism |
| Gene Deletion | pta (phosphate acetyltransferase) | Decreased AcP synthesis. |
| Gene Deletion | ackA (acetate kinase) | Increased AcP accumulation. |
| Gene Overexpression | gltA (citrate synthase), ppc (phosphoenolpyruvate carboxylase) | Reduced acetate overflow, indirectly affecting AcP pools. |
Mass spectrometry-based proteomics has revolutionized the study of post-translational modifications, including protein acetylation, which can be driven by acetyl phosphate.
Acetylome Analysis: The "acetylome" refers to the complete set of acetylated proteins within a cell. Advanced proteomic workflows, often involving the enrichment of acetylated peptides using specific antibodies followed by high-resolution mass spectrometry, have enabled the identification and quantification of thousands of acetylation sites on hundreds of proteins. These studies have revealed that protein acetylation is a widespread and dynamic modification that affects proteins involved in a diverse range of cellular processes, including central metabolism, transcription, and translation.
By comparing the acetylomes of wild-type organisms with those of mutants with altered AcP levels (e.g., pta or ackA mutants), researchers can identify acetylation events that are dependent on acetyl phosphate. This approach has provided compelling evidence for a non-enzymatic mechanism of protein acetylation by AcP in bacteria. These global, quantitative proteomic studies are crucial for understanding the broad physiological impact of acetyl phosphate-dependent protein acetylation.
Structural Biology Techniques (e.g., X-ray Crystallography)
Advanced methodological approaches in structural biology are pivotal for elucidating the three-dimensional atomic arrangements of macromolecules and their complexes with ligands like acetyl phosphate. These techniques provide critical insights into binding modes, conformational changes, and the fundamental mechanisms of molecular interaction.
X-ray Crystallography
X-ray crystallography stands as a cornerstone technique for determining high-resolution three-dimensional structures of proteins that interact with acetyl phosphate. wikipedia.org This method involves crystallizing the target molecule and analyzing the diffraction pattern produced when it is exposed to an X-ray beam, which allows for the generation of a detailed electron density map and a precise atomic model. wikipedia.orgproteopedia.org
Research in this area has largely focused on enzymes that utilize acetyl phosphate as a substrate or produce it as an intermediate, such as acetate kinase (AckA). The structural elucidation of these enzymes provides a framework for understanding how acetyl phosphate is recognized and processed in biological systems.
Key Research Findings:
Acetate Kinase from Methanosarcina thermophila : The crystal structure of acetate kinase from this archaeon was determined in a complex with ADP. nih.gov This structural study offered profound insights into the enzyme's active site. Although the structure was not solved with acetyl phosphate itself, a sulfate ion was found in the active site, occupying the putative binding position of acetyl phosphate's phosphate group. nih.gov This finding enabled the modeling of the enzyme-substrate complex. The structure revealed that acetate kinase shares a core topological fold with other members of the ASKHA (acetate and sugar kinases/Hsc70/actin) superfamily. nih.gov Furthermore, the study identified several conserved charged residues (Arginine-91, Histidine-123, Histidine-180, and Arginine-241) as being essential for binding the phosphate moiety of the substrate. nih.gov
Acetate Kinase from Salmonella typhimurium : The acetate kinase from this pathogenic bacterium has been crystallized in two different crystal forms, which diffracted to resolutions of 2.70 Å and 1.90 Å, respectively. nih.gov The analysis of these two forms is expected to shed light on significant conformational differences, particularly within a loop region spanning residues 230 to 300, which may be integral to the enzyme's catalytic function. nih.gov
Below is a summary of the crystallographic data for the determined structure of acetate kinase from Methanosarcina thermophila.
| Enzyme | Organism | PDB ID | Resolution (Å) | Ligands | Key Structural Features |
|---|---|---|---|---|---|
| Acetate Kinase (AckA) | Methanosarcina thermophila | 1G99 | 2.50 | ADP, Sulfate | Core fold identical to ASKHA superfamily; Sulfate ion in putative acetyl phosphate binding site. nih.gov |
Other Methodological Approaches
While X-ray crystallography provides high-resolution static pictures, other techniques offer dynamic and in-situ information.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy has proven valuable for studying the metabolism of acetyl phosphate in a more native environment. A significant application has been the use of real-time in-organelle NMR metabolomics to detect the formation of acetyl phosphate within isolated, live mammalian mitochondria. nih.govpnas.org This research identified acetyl phosphate as a metabolic intermediate in eukaryotes, challenging the long-held view that its role was restricted to prokaryotes. researchgate.netsemanticscholar.org Specifically, heteronuclear 2D NMR spectroscopy was used to follow the metabolic fate of ¹³C-labeled pyruvate, which allowed for the direct observation of acetyl phosphate synthesis in real time. researchgate.netelsevierpure.com
Future Directions and Emerging Research Avenues in Acetyl Diphosphate Biology
Unraveling Novel AcP-Mediated Regulatory Networks and Pathways
Recent studies have begun to reveal AcP's involvement in regulatory networks beyond its canonical role as a phosphoryl donor in two-component systems. A significant area of future research lies in comprehensively mapping these novel AcP-mediated pathways. For instance, AcP has been shown to modulate cyclic di-AMP (c-di-AMP) homeostasis in Actinobacteria through the acetylation of key proteins like the diadenylate cyclase DisA and its repressor DasR. asm.orgasm.orgnih.gov This AcP-dependent acetylation of DisA at K66 can directly inactivate its cyclase activity, while acetylation of DasR at K78 can lead to increased disA expression. asm.orgnih.gov These findings suggest a complex interplay where AcP acts as a molecular switch integrating environmental signals, such as nitrogen stress, to balance c-di-AMP levels, which in turn influences developmental transitions and antibiotic production in these bacteria. asm.orgasm.orgnih.govoup.comoup.com
Further research is needed to identify other proteins and pathways regulated by AcP-dependent acetylation or phosphorylation. The broad distribution of AcP-induced acetylation in response to environmental stress and the conservation of identified sites suggest this regulatory mechanism might be fundamental in the central circuits of Actinobacteria and potentially other organisms. asm.orgasm.orgnih.gov Techniques such as proteomic analysis coupled with acetylation-specific antibodies and mass spectrometry will be crucial in identifying novel AcP targets. oup.com Understanding how AcP levels fluctuate in response to different environmental cues and how these fluctuations translate into specific regulatory outcomes is another critical direction.
Integration of AcP Dynamics into Systems Biology and Computational Models
The increasing complexity of biological data necessitates the integration of AcP dynamics into systems biology and computational models. uni-tuebingen.denih.govnih.govplos.org These models can help in understanding the global impact of AcP on cellular physiology and predicting the outcomes of manipulating AcP levels. Future research will focus on developing more sophisticated models that incorporate the various roles of AcP, including its function as a phosphoryl donor, an acetylating agent, and a metabolic intermediate.
Computational models utilizing ordinary differential equations (ODEs) or probabilistic Boolean networks (PBNs) can simulate the dynamic changes in AcP concentration and its effects on downstream pathways. nih.govnih.govplos.org Integrating experimental data on AcP fluctuations under different conditions (e.g., nutrient availability, stress) into these models will improve their predictive power. For example, models could be developed to simulate the effect of AcP-mediated acetylation on protein activity and its subsequent impact on metabolic fluxes or gene expression. mdpi.com This would allow for a more holistic understanding of how AcP contributes to cellular decision-making processes and adaptation to environmental changes.
Data from studies measuring intracellular AcP concentrations under various conditions will be vital for parameterizing these models. For instance, studies have measured intracellular AcP concentrations in Escherichia coli and investigated its nonenzymatic acetylation activity. mdpi.com
| Organism | Condition | Intracellular AcP Concentration | Reference |
| Escherichia coli | Wild-type cells | Up to 3 mM | mdpi.com |
| Saccharopolyspora erythraea | Nitrogen stress | Accumulation observed | oup.comoup.com |
| Human mitochondria | Pyruvate (B1213749) metabolism | Transient formation observed | pnas.org |
Future computational models could aim to predict the impact of genetic modifications affecting AcP synthesis or degradation on global cellular networks and phenotypes.
Exploration of AcP Roles in Inter-species Interactions (e.g., host-microbe)
The role of AcP in the complex interactions between hosts and microbes is an emerging and exciting area of research. The gut microbiota, for instance, produces short-chain fatty acids like acetate (B1210297), which can influence the levels of acetyl donors such as acetyl-CoA and AcP in bacteria. nih.govresearchgate.net These bacterial acetyl donors are crucial for acetylating lysine (B10760008) residues in bacterial proteins, a post-translational modification that can impact bacterial physiology and potentially host-microbe interactions. nih.govresearchgate.net
Future research will explore how microbially produced AcP might directly or indirectly influence host cell biology. While AcP has been detected as an intermediate in mammalian mitochondria, its appearance in blood has been considered an indication of mitochondrial breakdown. mdpi.compnas.org However, the potential for microbially derived AcP to impact host processes, perhaps through influencing host protein acetylation or other signaling pathways, warrants further investigation. mdpi.comnih.govresearchgate.net
Studies in germ-free versus conventionally reared mice have shown differences in protein acetylation in colonic epithelial cells, suggesting a link between the gut microbiota and host acetylation profiles. nih.gov Furthermore, the acetylation profile of host histones can be influenced by dietary fiber-modulated bacterial short-chain fatty acid production. nih.gov While these studies highlight the impact of microbial metabolites, the specific contribution of microbially produced AcP to host acetylation or other interaction mechanisms remains to be fully elucidated. Future research could involve co-culture experiments, gnotobiotic animal models, and metabolomic approaches to track AcP and its effects in host-microbe systems.
Biotechnological Applications of AcP-Related Pathways (e.g., metabolic engineering for non-therapeutic product biosynthesis)
AcP's central position in metabolism and its role as an acetyl and phosphoryl donor make its related pathways attractive targets for metabolic engineering to enhance the biosynthesis of valuable non-therapeutic products. mdpi.comresearchgate.netfrontiersin.orgresearchgate.netnih.gov Acetyl-CoA, which can be synthesized from AcP by phosphate (B84403) acetyltransferase (PTA), is a precursor for a wide range of compounds, including lipids, polyketides, and isoprenoids. researchgate.netnih.gov
Metabolic engineering strategies can focus on increasing AcP availability or channeling flux through AcP to enhance the production of desired molecules. This could involve overexpressing enzymes involved in AcP synthesis, inhibiting competing pathways, or engineering synthetic pathways that utilize AcP as an intermediate. nih.gov For example, increasing the intracellular level of malonyl-CoA, which is derived from acetyl-CoA, is a strategy used in Corynebacterium glutamicum for the production of flavonoids and stilbenoids. mdpi.com Since acetyl-CoA is synthesized from AcP, manipulating AcP levels could indirectly impact the production of these compounds.
Another potential application lies in utilizing AcP's ability to nonenzymatically acetylate proteins. mdpi.com This property could potentially be harnessed for in vitro protein modification or in engineered microbial systems for the production of acetylated proteins or other molecules.
Research into artificial phosphoketolase (APK) pathways that generate AcP from various carbon sources also presents biotechnological opportunities for efficient conversion of substrates into valuable products derived from acetyl-CoA. plos.org
Future research will likely involve:
Identifying and engineering enzymes with improved activity or specificity related to AcP metabolism.
Developing genetic tools and strategies for precise control of intracellular AcP levels.
Designing and optimizing metabolic pathways that utilize AcP for the synthesis of a broader range of non-therapeutic products.
Exploring the potential of AcP-mediated nonenzymatic acetylation for targeted protein modification in biotechnology.
Q & A
Q. What is the biochemical role of acetyl diphosphate in cellular metabolism, and how is it experimentally validated?
Acetyl diphosphate is a critical intermediate in pathways such as acetyl-CoA synthesis. For example, the enzyme ACSS2 catalyzes the conversion of acetic acid, coenzyme A, and ATP into acetyl-CoA, producing acetyl diphosphate and AMP as byproducts . Researchers validate this role using enzyme activity assays (e.g., fluorometric or spectrophotometric methods) with controlled reaction conditions, including pH optimization and substrate specificity tests. Kinetic studies tracking ATP consumption or AMP generation can further confirm its involvement .
Q. How does acetyl diphosphate contribute to the citric acid cycle, and what methods are used to study its flux?
Acetyl diphosphate indirectly supports the citric acid cycle by participating in acetyl-CoA formation, which enters the cycle for ATP production. Isotopic labeling (e.g., ¹⁴C-acetate) combined with mass spectrometry allows researchers to trace acetyl group incorporation into citrate and downstream metabolites . Metabolic flux analysis (MFA) models are also employed to quantify pathway dynamics under varying substrate availability .
Advanced Research Questions
Q. What methodological challenges arise when quantifying acetyl diphosphate in complex biological samples, and how are they mitigated?
Challenges include low endogenous concentrations, instability, and interference from structurally similar molecules (e.g., ATP/ADP). Fluorometric assays with high sensitivity (e.g., coupled enzyme systems) are preferred, but require rigorous sample preparation: rapid quenching (e.g., cold methanol), protease/phosphatase inhibitors, and chromatographic separation (HPLC) to isolate acetyl diphosphate . Cross-reactivity validation using knockout cell lines or chemical inhibitors (e.g., N-ethylmaleimide) is critical .
Q. How do researchers address discrepancies in enzyme kinetic data involving acetyl diphosphate-dependent reactions?
Discrepancies often stem from assay conditions (e.g., ionic strength, cofactor availability) or enzyme isoforms. A tiered approach is recommended:
- Reproducibility checks : Replicate experiments across independent labs.
- Data normalization : Express activity relative to protein concentration or control reactions.
- Class-based extrapolation : Leverage kinetic data from related phosphate-transfer enzymes (e.g., kinases) to infer plausible mechanisms, as described in toxicological profiling guidelines . Statistical tools (e.g., ANOVA, Bayesian modeling) help identify outliers and reconcile conflicting datasets .
Q. What experimental strategies are used to study acetyl diphosphate’s role in lipid biosynthesis in cancer cells?
Tumor cells rely on ACSS2-driven acetyl diphosphate production for lipid synthesis under hypoxic conditions. Strategies include:
- Genetic modulation : CRISPR/Cas9 knockout or overexpression of ACSS2 in cell lines, followed by lipidomic profiling (LC-MS/MS) .
- Pharmacological inhibition : Small-molecule ACSS2 inhibitors (e.g., ascorbate derivatives) to assess lipid droplet formation via fluorescence microscopy (e.g., BODIPY staining) .
- Metabolic tracing : ¹³C-glucose pulse-chase experiments to track acetyl-diphosphate-derived carbons in fatty acids .
Q. How can researchers validate the specificity of acetyl diphosphate detection in high-throughput screening assays?
Specificity is ensured through:
- Negative controls : Samples lacking acetyl diphosphate (e.g., enzyme-depleted lysates) to baseline signal .
- Competition assays : Spiking samples with excess analogs (e.g., acetyl phosphate) to test for signal suppression .
- Orthogonal validation : Cross-checking results with alternative methods, such as enzymatic coupled assays or NMR .
Methodological Best Practices
- Sample Handling : Avoid freeze-thaw cycles; store samples at -80°C with stabilizing agents (e.g., EDTA) .
- Data Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Metabolomics Workbench .
- Ethical Compliance : Follow chemical safety protocols (e.g., PPE, waste disposal) as outlined in MSDS guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
